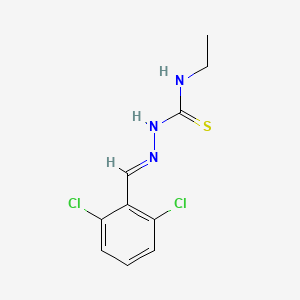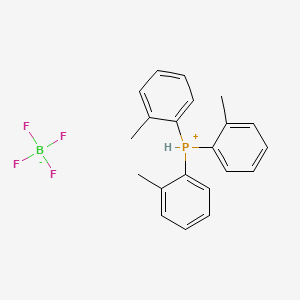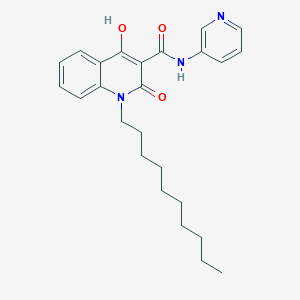![molecular formula C23H43AgBF4NP2 B12056030 2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)
2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate is an organometallic compound with the empirical formula C23H43AgBF4NP2 and a molecular weight of 590.21 g/mol . This compound is known for its applications in catalysis and material science due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate typically involves the reaction of 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine in the presence of a silver salt such as silver tetrafluoroborate . The reaction is carried out in a suitable solvent like methanol, and the mixture is heated to around 45°C for two days. After cooling to room temperature, triethylamine is added to precipitate the product .
Chemical Reactions Analysis
2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the silver ion.
Substitution Reactions: It can undergo ligand exchange reactions where the phosphine ligands are replaced by other ligands.
Coupling Reactions: It is used as a catalyst in coupling reactions such as Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents used in these reactions include halides, organometallic reagents, and other transition metal complexes. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of high-quality and reproducible inorganic films on solid substrates.
Mechanism of Action
The mechanism of action of 2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate involves the coordination of the silver ion with the phosphine ligands. This coordination enhances the reactivity of the silver ion, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Similar compounds to 2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate include:
- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine
- Silver tetrafluoroborate
- Tris[2-(diphenylphosphino)ethyl]phosphine
Compared to these compounds, this compound is unique due to its specific ligand structure, which provides distinct catalytic properties and reactivity.
Properties
Molecular Formula |
C23H43AgBF4NP2 |
|---|---|
Molecular Weight |
590.2 g/mol |
IUPAC Name |
silver;ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane;tetrafluoroborate |
InChI |
InChI=1S/C23H43NP2.Ag.BF4/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12;;2-1(3,4)5/h13-15H,16-17H2,1-12H3;;/q;+1;-1 |
InChI Key |
MHUQMBQVIZYFEM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)

![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)




![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
